molecular formula C20H27N5O3S B2592411 N-(4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 1396794-64-1

N-(4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2592411
CAS No.: 1396794-64-1
M. Wt: 417.53
InChI Key: WOZACIHKECSNBW-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C20H27N5O3S and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Degradation

Research has delved into the photocatalytic oxidation of nitrogen- and sulfur-containing organic compounds, including piperidine derivatives, over UV-illuminated TiO2 films. These studies have highlighted the formation of ammonium and nitrate ions through the degradation process, demonstrating the environmental applications of such compounds in reducing pollution (Low, McEvoy, & Matthews, 1991).

Synthesis of Antimicrobial Compounds

Several studies have synthesized and evaluated the antimicrobial activity of novel heterocyclic compounds incorporating sulfamoyl and piperidine moieties. These compounds have shown promising results against a variety of pathogens, indicating their potential in developing new antimicrobial agents (Ammar et al., 2004; El‐Emary et al., 2002).

Cannabinoid Receptor Antagonists

Compounds structurally related to the chemical have been studied as potent and selective antagonists for the cannabinoid receptor CB1. These studies contribute to understanding the pharmacological interactions and potential therapeutic applications of cannabinoid receptor antagonists in treating conditions associated with cannabinoid receptor activity (Lan et al., 1999).

Properties

IUPAC Name

2-methyl-N-[4-[(1-pyrazin-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-15(2)20(26)24-17-3-5-18(6-4-17)29(27,28)23-13-16-7-11-25(12-8-16)19-14-21-9-10-22-19/h3-6,9-10,14-16,23H,7-8,11-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZACIHKECSNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.